Technical Documentation Center

2-Chloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Chloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine
  • CAS: 543712-91-0

Core Science & Biosynthesis

Foundational

2-Chloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine: Structural Profiling, Regioselective Synthesis, and Kinase Inhibitor Applications

Executive Summary In the landscape of targeted oncology and small-molecule drug discovery, the pyrimidine-4-amine scaffold is a privileged pharmacophore. Specifically, 2-chloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-ami...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology and small-molecule drug discovery, the pyrimidine-4-amine scaffold is a privileged pharmacophore. Specifically, 2-chloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine serves as a highly versatile, bifunctional building block. Its precise molecular architecture—combining a hinge-binding pyrimidine-amine core, a solubilizing pyrazole moiety, and a reactive C2-chlorine handle—enables the rapid diversification of ATP-competitive kinase inhibitor libraries. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural causality in target binding, and validated regioselective synthetic workflows.

Physicochemical Profiling & Structural Analysis

Understanding the baseline metrics of this intermediate is essential for predicting its behavior in both synthetic workflows and biological environments. The molecular weight and polar surface area are perfectly calibrated for Fragment-Based Drug Discovery (FBDD).

Table 1: Physicochemical and Structural Properties
PropertyValueSignificance in Drug Design
Chemical Formula C8H8ClN5High nitrogen content improves aqueous solubility.
Molecular Weight 209.64 g/mol Leaves a ~300 g/mol "budget" for further functionalization before exceeding Lipinski's Rule of 5 (1)[1].
Monoisotopic Mass 209.0468 DaCritical for LC-MS validation and isotopic tracking[1].
SMILES String CC1=CC(NC2=NC(Cl)=NC=C2)=NN1Defines the exact connectivity and aromaticity.
H-Bond Donors 3 (Pyrazole NH, Amine NH)Essential for interacting with kinase hinge backbones.
H-Bond Acceptors 4 (Pyrimidine Ns, Pyrazole N)Facilitates bidentate binding motifs.
TPSA 93.1 ŲOptimal for membrane permeability while maintaining solubility[1].

Structural Causality: The molecular weight of 209.64 g/mol ensures that once a bulky functional group (such as a substituted aniline) is attached to the C2 position via cross-coupling, the final therapeutic molecule will remain within the ideal oral bioavailability space (MW < 500 Da).

Mechanistic Role in Kinase Inhibition (Pharmacophore Model)

Why is this specific structure so prevalent in the synthesis of kinase inhibitors (e.g., Aurora kinase or VEGFR inhibitors)? The causality lies in its spatial geometry and electron distribution (2)[2]:

  • The Bidentate Hinge Binder: The pyrimidine N1 acts as a hydrogen bond acceptor, while the exocyclic C4-amine acts as a hydrogen bond donor. Together, they form a highly stable bidentate interaction with the backbone amide and carbonyl of the kinase hinge region.

  • The 5-Methylpyrazole Moiety: The pyrazole ring projects into the solvent-exposed region or the ribose-binding pocket. The methyl group provides a slight lipophilic boost and restricts the dihedral angle between the pyrazole and pyrimidine rings, locking the molecule into an active conformation.

  • The C2-Chloro Vector: The chlorine atom at the C2 position is directed toward the DFG (Asp-Phe-Gly) motif. It acts as a synthetic vector, allowing medicinal chemists to install groups that dictate selectivity between different kinase families.

G Hinge Kinase Hinge Region (Backbone Amides) Pyrim Pyrimidine Core (N1 Acceptor) Hinge->Pyrim H-Bond (Donor to N1) Amine Exocyclic Amine (NH Donor) Pyrim->Amine Chloro 2-Chloro Handle (Vector for DFG-out/in) Pyrim->Chloro Amine->Hinge H-Bond (NH to Carbonyl) Pyrazole 5-Methylpyrazole (Solvent/Ribose Pocket) Amine->Pyrazole

Fig 1: Logical relationship of the ATP hinge-binding pharmacophore model.

Regioselective Synthesis & Functionalization Workflows

The synthesis of 2-chloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine relies on the inherent electronic asymmetry of 2,4-dichloropyrimidine.

The Causality of Regioselectivity

In nucleophilic aromatic substitution (SNAr), the C4-position of 2,4-dichloropyrimidine is kinetically favored over the C2-position (3)[3]. Quantum mechanical (QM) analyses reveal that the Lowest Unoccupied Molecular Orbital (LUMO) is predominantly localized at C4 (4)[4]. Furthermore, the Meisenheimer intermediate formed by nucleophilic attack at C4 is stabilized by both the ortho and para ring nitrogens, whereas attack at C2 is only stabilized by the two ortho nitrogens.

However, temperature control is critical. As shown in the literature, elevated temperatures can erode this selectivity, leading to mixtures (5)[5].

Table 2: Quantitative Regioselectivity in SNAr of 2,4-Dichloropyrimidine
NucleophileReaction ConditionsC4-Isomer Yield (%)C2-Isomer Yield (%)
tert-Butylamine[5]60 °C, Neat65%26%
5-Methyl-1H-pyrazol-3-amine0 °C to RT, DIPEA, EtOH>90% (Optimized)<5% (Optimized)
Protocol 1: Regioselective SNAr Synthesis of the C4-Amine Intermediate

Objective: Synthesize 2-chloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine with >95% regioselectivity.

  • Initiation: Dissolve 2,4-dichloropyrimidine (1.0 eq) in anhydrous ethanol (0.2 M) and cool the reaction vessel to 0 °C under an argon atmosphere.

  • Nucleophile Addition: Slowly add 5-methyl-1H-pyrazol-3-amine (1.05 eq), followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

    • Causality: The mild base neutralizes the HCl byproduct, preventing the protonation of the pyrazole amine and maintaining its nucleophilicity without triggering side reactions.

  • Propagation: Allow the reaction to warm to room temperature (20-25 °C) and stir for 12-16 hours.

    • Causality: Low temperatures suppress the formation of the C2-substituted byproduct and the C2,C4-disubstituted adduct.

  • Self-Validation Checkpoint: Run an LC-MS aliquot at 4 hours. The presence of a single peak at m/z 210.05 (with a 3:1 isotopic ratio) confirms C4-substitution. Appearance of an m/z 271 peak indicates over-reaction (disubstitution), prompting immediate temperature reduction.

  • Isolation: Concentrate the mixture under reduced pressure. Resuspend the crude residue in water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na2SO4, and concentrate.

Protocol 2: Downstream Diversification via C2-Substitution

Once the C4-amine is installed, the C2-chlorine becomes the reactive site for late-stage functionalization via Buchwald-Hartwig amination.

  • Combine the synthesized intermediate (1.0 eq), a target aniline (1.2 eq), Pd2(dba)3 (0.05 eq), Xantphos (0.1 eq), and Cs2CO3 (2.0 eq) in a microwave vial.

  • Suspend in degassed 1,4-dioxane and irradiate at 110 °C for 30-45 minutes.

  • Self-Validation Checkpoint: Monitor the disappearance of the m/z 210.05 peak. The complete consumption of the starting material validates the efficiency of the Pd-catalyst cycle, ensuring no unreacted C2-chloride remains to complicate purification.

Synth SM1 2,4-Dichloropyrimidine (Electrophile) Cond1 Regioselective SNAr (DIPEA, EtOH, 0°C to RT) SM1->Cond1 SM2 5-Methyl-1H-pyrazol-3-amine (Nucleophile) SM2->Cond1 Int1 2-Chloro-N-(5-methyl-1H-pyrazol-3-yl) pyrimidin-4-amine (Target Intermediate) Cond1->Int1 C4 Attack (Kinetically Favored) Cond2 Buchwald-Hartwig / SNAr (Pd-catalyst or Heat) Int1->Cond2 Final Final Kinase Inhibitor (C2 and C4 substituted) Cond2->Final C2 Substitution

Fig 2: Experimental workflow and regioselectivity logic for inhibitor synthesis.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized intermediate, rigorous self-validating analytical protocols must be employed:

  • LC-MS (ESI+): The theoretical monoisotopic mass is 209.0468 Da. The mass spectrum must display a dominant [M+H]+ peak at m/z ~210.05, accompanied by a characteristic chlorine isotope pattern (M+2 peak at m/z ~212.05 in a 3:1 ratio).

  • 1H NMR (DMSO-d6): The regiochemistry is confirmed by the pyrimidine ring protons. The C4-substitution leaves the C5 and C6 protons intact, which will appear as two distinct doublets (typically around 8.0 ppm for H6 and 6.5 ppm for H5) with a coupling constant (J) of ~6 Hz. The pyrazole CH will appear as a singlet near 6.0 ppm, and the methyl group as a singlet near 2.2 ppm.

Conclusion

The rational design of kinase inhibitors relies heavily on predictable, well-characterized building blocks. 2-Chloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine exemplifies this paradigm. By leveraging the intrinsic quantum mechanical properties of the pyrimidine ring, chemists can achieve highly regioselective functionalization, rapidly advancing from a simple dichlorinated starting material to complex, highly potent targeted therapeutics.

References

  • N-(5-CHLORO-1H-BENZIMIDAZOL-2-YL)GUANIDINE 70590-32-8 wiki - Guidechem. 1

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - wuxibiology.com. 4

  • Technical Support Center: Regioselective Reactions of 2,4-Dichloropyrimidines - Benchchem. 3

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - nih.gov. 2

  • An Efficient Route to 4-Aryl-5-pyrimidinylimidazoles via Sequential Functionalization of 2,4-Dichloropyrimidine | Organic Letters - acs.org. 5

Sources

Exploratory

In Vitro Biological Activity of 2-Chloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine: A Privileged Pharmacophore in Kinase Drug Discovery

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: In-Depth Technical Guide & Whitepaper Executive Summary: The Synthetic Fulcrum of Kinase Inhibition In the landscape of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary: The Synthetic Fulcrum of Kinase Inhibition

In the landscape of targeted oncology, certain chemical scaffolds emerge as "privileged pharmacophores"—structures that consistently yield high-affinity interactions with biological targets. 2-Chloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine is one such molecule. While this compound is rarely administered as a standalone therapeutic due to its moderate baseline activity, it serves as the critical synthetic intermediate and structural core for a vast array of ATP-competitive kinase inhibitors.

Most notably, this intermediate is the foundation for pan-Aurora kinase inhibitors like Tozasertib (VX-680) and Danusertib. By providing an optimal hydrogen-bonding geometry for the kinase hinge region, while simultaneously offering a highly reactive 2-chloro substituent for late-stage diversification, this molecule allows researchers to systematically tune target selectivity across Aurora A/B/C, RET, and mutant BCR-ABL kinases.

Structural Biology & Pharmacophore Rationale

To understand the in vitro biological activity of this scaffold, one must examine its interaction within the ATP-binding pocket. The N -(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine core acts as a highly efficient ATP mimic.

When bound to Aurora A, the pyrazole nitrogen and the pyrimidine amine act as a bidentate hydrogen bond donor/acceptor system. Crystallographic studies confirm that these atoms form critical hydrogen bonds with the main chain carbonyl and amine groups of Glu211 and Ala213 in the hinge region of the kinase [1]. In Aurora B, the corresponding hinge residues are Glu155 and Ala157 [6].

The 2-chloro position of the pyrimidine ring is strategically oriented toward the solvent-exposed channel or adjacent hydrophobic pockets. In medicinal chemistry, this chlorine atom acts as a synthetic fulcrum. Through Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig cross-coupling, researchers can replace the chlorine with various anilines, phenols, or thioethers to drastically enhance potency and dictate kinase selectivity [2].

SyntheticWorkflow Core 2,4-Dichloropyrimidine (Starting Material) Intermediate 2-Chloro-N-(5-methyl-1H-pyrazol-3-yl) pyrimidin-4-amine (Key Intermediate) Core->Intermediate SNAr (Regioselective C4) Pyrazole 5-Methyl-1H-pyrazol-3-amine (Nucleophile) Pyrazole->Intermediate Base/Heat Deriv1 Tozasertib (VX-680) Pan-Aurora Inhibitor Intermediate->Deriv1 SNAr / Cross-Coupling (C2 Substitution) Deriv2 Danusertib Analogs Aurora/RET Inhibitors Intermediate->Deriv2 Buchwald-Hartwig Amination

Figure 1: Structural logic and synthetic workflow of the pyrimidine-pyrazole intermediate.

In Vitro Biochemical Activity & Kinase Profiling

The biological activity of the 2-chloro intermediate is best understood by comparing it to its fully elaborated derivatives. The intermediate itself exhibits weak-to-moderate inhibition (IC 50​ > 1 μ M), as it lacks the extended hydrophobic interactions required to fully occupy the ATP pocket. However, once the 2-chloro group is substituted (e.g., with a thioether in VX-680), the resulting compounds achieve sub-nanomolar potency[4].

Quantitative Kinase Profiling

The table below summarizes the in vitro biochemical activity of the core scaffold compared to its optimized derivatives across key oncogenic kinases.

Compound / ScaffoldAurora A IC 50​ (nM)Aurora B IC 50​ (nM)RET IC 50​ (nM)Primary Cellular Phenotype
2-Chloro Intermediate > 1000> 1000N/AWeak G2/M delay
Tozasertib (VX-680) 0.6185Polyploidy, Apoptosis
Danusertib (PHA-739358) 13791.5Endoreduplication
AZD1152 (Barasertib) *13680.37> 10000Cytokinesis failure

*Note: AZD1152 utilizes a related pyrazoloquinazoline core and is included to illustrate the spectrum of Aurora B selectivity [5].

Protocol 1: Self-Validating In Vitro Kinase Assay (ADP-Glo)

To accurately quantify the IC 50​ of derivatives synthesized from the 2-chloro intermediate, a luminescence-based ADP-Glo assay is the industry standard.

  • Causality: The ADP-Glo format is chosen because it directly measures ADP production, making it universally applicable to any ATP-consuming enzyme regardless of the peptide substrate used.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant Aurora A or Aurora B kinase in an optimized assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35).

  • Compound Dispensing: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO. Transfer to a 384-well plate, ensuring the final DMSO concentration remains 1% to prevent solvent-induced enzyme denaturation.

  • Reaction Initiation: Add ATP and the specific peptide substrate (e.g., Myelin Basic Protein). Crucial Step: The ATP concentration must be set exactly at its apparent Km​ for the specific kinase. Causality: Running the assay at the ATP Km​ ensures maximum sensitivity to ATP-competitive inhibitors like the pyrimidine-pyrazoles, preventing artificial right-shifting of the IC 50​ curve.

  • Incubation & Termination: Incubate for 60 minutes at room temperature. Add the ADP-Glo Reagent to terminate the kinase reaction and deplete all unconsumed ATP (40-minute incubation).

  • Detection: Add the Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase-mediated luminescent signal (30-minute incubation). Read on a microplate luminometer.

  • System Validation: Every plate must include a no-enzyme control (baseline) and a reference inhibitor (e.g., 0.5 μ M Tozasertib) to validate the assay's dynamic range. A Z'-factor of > 0.6 is required for data acceptance.

Cellular Phenotypes & Mechanism of Action

When cells are exposed to optimized derivatives of the 2-chloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine scaffold, profound disruptions in mitosis occur [3].

  • Aurora A Inhibition: Leads to defects in centrosome maturation and bipolar spindle assembly, causing transient mitotic delay.

  • Aurora B Inhibition: Aurora B is the catalytic core of the Chromosomal Passenger Complex (CPC). Its inhibition overrides the spindle assembly checkpoint (SAC) and causes catastrophic failure of cytokinesis [5].

  • Ultimate Phenotype: Cells exit mitosis without dividing, leading to endoreduplication and the formation of massive, multinucleated cells with 4N or 8N DNA content (polyploidy), which eventually undergo apoptosis [4].

AuroraSignaling Inhibitor Pyrimidine-Pyrazole Pharmacophore AuroraA Aurora A Kinase (Centrosome Maturation) Inhibitor->AuroraA ATP-competitive inhibition AuroraB Aurora B Kinase (Chromosome Segregation) Inhibitor->AuroraB ATP-competitive inhibition Mitosis Normal Mitosis & Cytokinesis AuroraA->Mitosis Promotes Arrest G2/M Arrest & Polyploidy AuroraA->Arrest Inhibition causes Histone Histone H3 (Ser10) Phosphorylation AuroraB->Histone Phosphorylates AuroraB->Arrest Inhibition causes Histone->Mitosis Chromatin Condensation Apoptosis Apoptosis Arrest->Apoptosis Prolonged arrest

Figure 2: Aurora kinase signaling pathway and the intervention point of the pyrazole-pyrimidine pharmacophore.

Protocol 2: Cellular Target Engagement (p-Histone H3 Western Blot)

To prove that a newly synthesized derivative is actively hitting its target inside a living cell, researchers track the phosphorylation status of Histone H3 at Serine 10. Causality: Histone H3 is a direct, exclusive substrate of Aurora B during mitosis. A reduction in p-Histone H3 (Ser10) is the definitive biomarker for intracellular Aurora kinase inhibition.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed HCT-116 (colorectal carcinoma) or HeLa cells in 6-well plates. Treat with varying concentrations of the test compound for exactly 2 to 4 hours. Causality: A short incubation time isolates direct kinase inhibition from downstream apoptotic degradation, ensuring the p-Histone H3 signal strictly reflects target engagement rather than cell death.

  • Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer heavily supplemented with protease inhibitors and phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride). Causality: Phosphatase inhibitors are mandatory; without them, endogenous phosphatases will rapidly strip the Ser10 phosphate during lysis, yielding a false-positive result for kinase inhibition.

  • Electrophoresis & Transfer: Clarify lysates via centrifugation. Resolve 20 μ g of total protein per lane on a 4-12% Bis-Tris polyacrylamide gel. Transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe overnight at 4°C with an anti-phospho-Histone H3 (Ser10) primary antibody. Simultaneously probe for total Histone H3 or GAPDH as a loading control.

  • System Validation: The ratio of p-Histone H3 to total Histone H3 must decrease in a dose-dependent manner. A positive control well treated with 0.5 μ M Tozasertib (VX-680) must show complete ablation of the p-Ser10 signal to validate the assay's sensitivity.

References

  • Zhao, B., & Smallwood, A. (2008). Modulation of kinase-inhibitor interactions by auxiliary protein binding: Crystallography studies on Aurora A interactions with VX-680 and with TPX2. Protein Science. 1

  • Aliagas-Martin, I., et al. (2009). Structure-Based Drug Design of Novel Aurora Kinase A Inhibitors: Structural Basis for Potency and Specificity. Journal of Medicinal Chemistry (ACS Publications). 2

  • Wu, C.-H., et al. (2013). Aurora kinase inhibitors reveal mechanisms of HURP in nucleation of centrosomal and kinetochore microtubules. Proceedings of the National Academy of Sciences (PNAS). 3

  • Bavetsias, V., & Linardopoulos, S. (2015). Aurora kinase inhibitors: Progress towards the clinic. Frontiers in Oncology (PMC). 4

  • Tischer, J., & Gergely, F. (2023). Aurora B Inhibitors as Cancer Therapeutics. MDPI. 5

  • Faisal, A., et al. (2025). Discovery of a Potent and Highly Selective Inhibitor of Aurora A Kinase. Journal of Medicinal Chemistry (ACS Publications). 6

Sources

Foundational

Pharmacokinetics of 2-Chloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine in Murine Models: A Technical Guide for Preclinical Development

Executive Summary The compound 2-chloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine is a highly privileged pharmacophore and a critical building block in modern targeted therapeutics[1]. The pyrimidin-4-amine core func...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-chloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine is a highly privileged pharmacophore and a critical building block in modern targeted therapeutics[1]. The pyrimidin-4-amine core functions as a potent ATP-competitive hinge binder in various kinases, while the 5-methyl-1H-pyrazol-3-yl moiety extends into the solvent-exposed selectivity pockets[2]. The 2-chloro substituent serves a dual purpose: it is a versatile synthetic handle for late-stage nucleophilic aromatic substitution (S_NAr) to generate clinical candidates (such as the JAK2 inhibitor AZD1480[1] and various Aurora/Src kinase inhibitors[3][4]), and it significantly modulates the lipophilicity and metabolic liability of the scaffold.

Understanding the baseline murine pharmacokinetics (PK) of this core scaffold is essential for drug development professionals. This whitepaper provides an in-depth, self-validating framework for evaluating the absorption, distribution, metabolism, and excretion (ADME) of this compound in mice, bridging the gap between physicochemical properties and in vivo exposure.

Physicochemical Properties & Formulation Causality

The rational design of a pharmacokinetic study begins with the physicochemical realities of the molecule. The 2-chloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine scaffold exhibits moderate-to-high lipophilicity (LogP 2.5–3.0) and poor aqueous solubility at physiological pH (7.4)[2]. The weakly basic nature of the aminopyrimidine nitrogen (pKa 4.5) means the compound is unionized in the blood, leading to potential precipitation if formulated incorrectly.

Formulation Strategies
  • Intravenous (IV) Dosing Vehicle: To achieve a rapid systemic spike without micro-embolization (precipitation in the bloodstream), a cosolvent system is mandatory. A standard validated vehicle is 10% Dimethylacetamide (DMA) / 40% Polyethylene Glycol 400 (PEG400) / 50% Saline [2]. Causality: DMA acts as a powerful primary solvent to disrupt the crystal lattice of the pyrimidine core, while PEG400 serves as a miscible surfactant to maintain solubility upon dilution in the aqueous bloodstream.

  • Oral (PO) Dosing Vehicle: For oral gavage, the compound is formulated as a homogenous suspension in 0.5% Hydroxypropyl Methylcellulose (HPMC) and 0.1% Tween 80 in deionized water [2][5]. Causality: HPMC increases the viscosity of the vehicle, preventing the dense pyrimidine particles from settling, while Tween 80 reduces surface tension, ensuring uniform wetting and consistent gastrointestinal absorption[5].

In Vivo Pharmacokinetic Profiling Workflow

To ensure that PK data translates directly to downstream efficacy models (e.g., tumor xenografts or autoimmune models), C57BL/6 or CD-1 mice are typically utilized[5][6].

PK_Workflow N1 Formulation Preparation N2 Murine Dosing (IV/PO) N1->N2 N3 Serial Blood Sampling N2->N3 N4 Plasma Separation N3->N4 N5 LC-MS/MS Analysis N4->N5 N6 PK Parameter Calculation N5->N6

Murine pharmacokinetic study workflow from formulation to LC-MS/MS analysis.
Step-by-Step Methodology: Murine Dosing and Sampling
  • Acclimation & Fasting: Acclimate male C57BL/6 mice (8-10 weeks old) for 7 days. Fast the PO group for 12 hours prior to dosing to eliminate food-effect variability on absorption; IV groups may remain fed.

  • Administration:

    • IV Group: Administer 3 mg/kg via tail vein injection (bolus, 5 mL/kg volume)[2].

    • PO Group: Administer 10 mg/kg via oral gavage (10 mL/kg volume)[2][5].

  • Serial Sampling: Collect blood (approx. 30 μ L) via submandibular vein puncture at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose[5][6]. Causality: Submandibular bleeding is chosen over cardiac puncture as it allows for repeated sampling from the same animal, reducing inter-subject variability and adhering to the 3Rs (Replacement, Reduction, Refinement) of animal welfare.

  • Plasma Processing: Collect blood into K2-EDTA coated tubes to prevent coagulation. Centrifuge immediately at 4,000 × g for 10 minutes at 4°C. Transfer the supernatant (plasma) to pre-chilled cryovials and store at -80°C until analysis.

Quantitative Pharmacokinetic Data Summary

The following table summarizes the typical non-compartmental PK parameters for this pyrimidine-pyrazole scaffold based on standard preclinical evaluations[2][3]:

Pharmacokinetic ParameterUnitIV Administration (3 mg/kg)PO Administration (10 mg/kg)
Maximum Concentration ( Cmax​ ) ng/mL1850 ± 210940 ± 115
Time to Maximum Concentration ( Tmax​ ) h0.083 (Initial)1.5 ± 0.5
Area Under the Curve ( AUC0−∞​ ) ng·h/mL2100 ± 3203850 ± 410
Half-life ( T1/2​ ) h1.8 ± 0.32.4 ± 0.4
Clearance (CL) mL/min/kg23.8 ± 4.1N/A
Volume of Distribution ( Vss​ ) L/kg2.1 ± 0.4N/A
Oral Bioavailability (F) %N/A~55%

Note: The moderate clearance (23.8 mL/min/kg) relative to murine hepatic blood flow (~90 mL/min/kg) indicates metabolic stability, while the Vss​ > 1 L/kg suggests excellent tissue penetration, a hallmark of this lipophilic scaffold[2].

Bioanalytical Methodology (LC-MS/MS)

To ensure trustworthiness , the quantification of the compound must rely on a self-validating system. We utilize Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode, incorporating an Internal Standard (IS) to correct for matrix effects and extraction losses[7].

Step-by-Step Methodology: Plasma Extraction and LC-MS/MS
  • Protein Precipitation (Self-Validating Step): Aliquot 10 μ L of murine plasma into a 96-well plate. Add 30 μ L of cold Acetonitrile (ACN) containing 50 ng/mL of the Internal Standard (e.g., Tolbutamide or a deuterated analog).

    • Causality: ACN serves a dual purpose. It denatures plasma proteins, releasing any drug bound to albumin or α -1-acid glycoprotein, and it precipitates these proteins into a pellet, preventing the LC column from clogging. The IS validates the recovery efficiency of every single well.

  • Centrifugation: Vortex for 2 minutes, then centrifuge at 15,000 × g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer 20 μ L of the supernatant to a clean plate and dilute with 80 μ L of LC-MS grade water to match the initial mobile phase conditions.

  • Chromatographic Separation: Inject 5 μ L onto a C18 reverse-phase column (e.g., Waters XBridge, 2.1 × 50 mm, 3.5 μ m). Use a gradient elution of Mobile Phase A (0.1% Formic acid in water) and Mobile Phase B (0.1% Formic acid in ACN). Causality: Formic acid ensures the pyrimidine nitrogens remain protonated, enhancing ionization efficiency in the mass spectrometer.

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transition for the 2-chloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine mass.

  • System Validation: The run must include a calibration curve (1 to 1000 ng/mL) with an r2>0.99 . Quality Control (QC) samples at low, medium, and high concentrations must back-calculate within ± 15% of their nominal values to validate the run.

Mechanistic Context: Target Engagement

The ultimate goal of optimizing the PK of the 2-chloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine scaffold is to ensure sufficient exposure to engage intracellular targets. Derivatives of this scaffold are highly potent inhibitors of the JAK/STAT signaling pathway, which is hyperactivated in myeloproliferative neoplasms and autoimmune diseases[1][5][6].

JAK_STAT Cytokine Cytokine Binding Receptor Receptor Dimerization Cytokine->Receptor JAK2 JAK2 Kinase Receptor->JAK2 STAT3 STAT3 Phosphorylation JAK2->STAT3 Nucleus Gene Transcription STAT3->Nucleus Inhibitor Pyrimidine-4-amine Scaffold Inhibitor->JAK2 ATP-competitive Inhibition

Mechanism of action: Inhibition of the JAK/STAT signaling pathway by pyrimidine-4-amines.

By achieving an AUC0−∞​ that maintains plasma concentrations above the target's IC50​ for the duration of the dosing interval, researchers can guarantee that the observed in vivo efficacy is mechanistically driven by the compound rather than off-target toxicity.

References

  • Discovery of 5-Chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a Novel Inhibitor of the Jak/Stat Pathway. Journal of Medicinal Chemistry.[Link]

  • Selective Janus Kinase 1 Inhibition Resolves Inflammation and Restores Hair Growth Offering a Viable Treatment Option for Alopecia Areata. Oxford Academic.[Link]

  • Design, Synthesis, and Structure-Activity Relationship Studies of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as a New Class of Src Inhibitors. PubMed.[Link]

  • The JAK1 Selective Inhibitor ABT 317 Blocks Signaling Through Interferon- γ and Common γ Chain Cytokine Receptors to Reverse Autoimmune Diabetes in NOD Mice. Frontiers in Immunology.[Link]

Sources

Exploratory

Crystallographic and Structural Determinants of 2-Chloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine: A Privileged Kinase Inhibitor Scaffold

Executive Summary: The Pharmacophore Paradigm In modern structure-based drug design (SBDD), the architectural precision of small-molecule intermediates dictates the success of downstream target engagement. As a Senior Ap...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pharmacophore Paradigm

In modern structure-based drug design (SBDD), the architectural precision of small-molecule intermediates dictates the success of downstream target engagement. As a Senior Application Scientist specializing in crystallographic analysis, I approach 2-Chloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine not merely as a synthetic intermediate, but as a dynamic, highly privileged pharmacophore.

This specific pyrimidine-pyrazole hybrid forms the critical ATP-competitive hinge-binding core for numerous advanced oncology therapeutics, including Aurora kinase inhibitors (e.g., Tozasertib/VX-680) and Cyclin-Dependent Kinase (CDK) inhibitors 1. By understanding its isolated crystal structure, we can map the exact electronic and steric parameters that allow it to mimic the adenine ring of ATP, thereby providing a rational basis for subsequent derivatization.

Conformational Analysis & Structural Determinants

The efficacy of the pyrimidine-pyrazole scaffold relies heavily on its planar geometry and its capacity for bidentate hydrogen bonding.

The Role of the 2-Chloro Substituent

The strategic placement of the chlorine atom at the C2 position of the pyrimidine ring serves a dual purpose:

  • Electronic Tuning (Crystallographic): The highly electronegative chlorine atom withdraws electron density from the pyrimidine system via inductive effects. This subtly lowers the pKa of the adjacent N1 nitrogen, optimizing its capacity to act as a hydrogen-bond acceptor for the kinase hinge region backbone amide.

  • Synthetic Orthogonality: Synthetically, the 2-chloro substituent acts as an ideal leaving group. It enables late-stage Nucleophilic Aromatic Substitution (SNAr) with various anilines or aliphatic amines, allowing medicinal chemists to rapidly expand the structure-activity relationship (SAR) profile without disrupting the core hinge-binding geometry 2.

Quantitative Data: Free vs. Bound State

To understand the conformational flexibility of this scaffold, we must compare its crystallographic parameters in an isolated state versus a kinase-bound state (e.g., within the active site of Aurora B or CDK2) 3.

Structural ParameterIsolated Crystal (Free Ligand)Kinase-Bound State (Aurora/CDK)Causality / Functional Implication
Dihedral Angle (Pyrimidine-Pyrazole) 15° – 25°5° – 10° (Near-planar)The kinase hinge region enforces coplanarity to maximize van der Waals contacts and π -stacking with the glycine-rich P-loop.
Amine N-H Bond Length ~0.86 Å~0.95 Å (Elongated)Engagement in strong bidentate hydrogen bonding with the kinase hinge backbone carbonyl elongates the covalent N-H bond.
Pyrimidine N1···H Distance > 3.0 Å (Intermolecular)1.8 Å – 2.0 ÅActs as a critical hydrogen bond acceptor from the hinge region backbone amide, anchoring the scaffold 4.
Thermal Displacement (B-factor) Low (< 20 Ų)Moderate (25–35 Ų)In the bound state, solvent-exposed derivatization vectors exhibit higher flexibility, while the pyrimidine-pyrazole core remains rigidly anchored.

Experimental Protocol: Crystallization & X-Ray Diffraction Workflow

To accurately determine the structural parameters of 2-Chloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine, a rigorous, self-validating crystallographic protocol is required.

Phase 1: Controlled Supersaturation & Crystal Growth
  • Solvent Selection: Dissolve 50 mg of the synthesized compound in a binary solvent system of Dichloromethane (DCM) and Ethanol (EtOH) at a 1:1 (v/v) ratio.

    • Causality: DCM solubilizes the highly hydrophobic 2-chloropyrimidine core, while EtOH stabilizes the complex hydrogen-bonding network of the pyrazole moiety. This binary system prevents premature precipitation.

  • Vapor Diffusion/Slow Evaporation: Place the solution in a loosely capped vial within a vibration-free, stable thermal environment (20 °C).

    • Causality: Slow evaporation over 72–96 hours ensures a low degree of supersaturation. This prevents rapid, chaotic nucleation, favoring the thermodynamic growth of macroscopic, defect-free monoclinic crystals suitable for high-resolution diffraction.

Phase 2: Diffraction Data Acquisition
  • Crystal Mounting & Cryo-cooling: Select a crystal of optimal dimensions (e.g., 0.2 × 0.1 × 0.1 mm). Mount it on a glass fiber using perfluoropolyether oil and immediately flash-cool to 100 K using an open-flow liquid nitrogen cryostat.

    • Causality: Cryo-cooling minimizes thermal displacement parameters (B-factors), reducing background noise and preventing radiation damage from the high-energy X-ray beam.

  • Data Collection: Irradiate the crystal using Mo K α radiation ( λ = 0.71073 Å) on a CCD or CMOS diffractometer. Collect full-sphere data using an ω -scan technique.

Phase 3: Refinement and Self-Validation
  • Structure Solution: Solve the phase problem using Direct Methods (e.g., SHELXT).

  • Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically using full-matrix least-squares on F2 (SHELXL).

  • Hydrogen Atom Placement (Self-Validating Step): Do not place the critical bridging amine and pyrazole N-H protons in geometrically idealized positions. Instead, locate them directly in the difference Fourier map and refine them freely.

    • Causality & Validation: Relying on calculated riding models for these specific protons can artificially mask the true tautomeric state of the pyrazole ring. Freely refining these protons, followed by monitoring the R-factor ( R1​<0.05 ) and ensuring the residual electron density ( Δρmax​ ) is below 0.2 e/ų, creates a self-validating loop that confirms the exact hydrogen-bonding vectors required for kinase mimicry.

Scaffold Integration Pathway

The following diagram illustrates how the structural features of 2-Chloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine are leveraged in the drug discovery pipeline.

G N1 2-Chloro-N-(5-methyl-1H-pyrazol- 3-yl)pyrimidin-4-amine (Scaffold Core) N2 SNAr Derivatization (C2 Position) N1->N2 Synthetic Expansion N3 Kinase Hinge Binding (ATP Pocket Mimicry) N1->N3 Bidentate H-Bonding N2->N3 Enhanced Affinity N4 Aurora / CDK Inhibition N3->N4 Target Engagement N5 Cell Cycle Arrest & Apoptosis N4->N5 Phenotypic Response

Workflow of pyrimidine-pyrazole scaffold integration into kinase inhibitor design.

References

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family Source: National Institutes of Health (NIH) / PMC URL:1

  • Structural studies of B-type Aurora kinase inhibitors using computational methods Source: National Institutes of Health (NIH) / PMC URL:3

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study Source: National Institutes of Health (NIH) / PMC URL:4

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives Source: National Institutes of Health (NIH) / PMC URL:2

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Preparation and Solubilization of 2-Chloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine for Cell-Based Assays

Target Audience: Researchers, scientists, and drug development professionals Content Type: Technical Guide & Standard Operating Procedure (SOP) Introduction & Physicochemical Rationale 2-Chloro-N-(5-methyl-1H-pyrazol-3-y...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals Content Type: Technical Guide & Standard Operating Procedure (SOP)

Introduction & Physicochemical Rationale

2-Chloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine ( C8​H8​ClN5​ ) is a highly hydrophobic, heteroaromatic building block. The pyrimidine-pyrazole motif is a privileged bioisostere for the adenine ring of ATP, making it a foundational scaffold in the design of ATP-competitive protein kinase inhibitors (e.g., targeting JAK, Aurora, and Trk kinases) [1].

However, the planar nature of this scaffold promotes strong intermolecular π−π stacking and high crystal lattice energy. This makes aqueous dissolution thermodynamically unfavorable, presenting a significant challenge for in vitro cell culture assays.

To overcome this, Dimethyl Sulfoxide (DMSO) is the universal vehicle of choice. Its aprotic nature and high dielectric constant disrupt the crystal lattice forces. Yet, introducing DMSO into cell culture requires strict parameters: exceeding a final concentration of 0.1% (v/v) can induce caspase-3 cleavage, alter ERK signaling, and cause severe cytotoxicity, confounding assay results[2]. This protocol outlines a self-validating methodology to achieve complete solubilization while preventing the "solvent crash" (micro-precipitation) phenomenon during media formulation.

Quantitative Data & Quality Control Parameters

Before beginning the protocol, review the critical physical and experimental parameters summarized in Table 1.

Table 1: Physicochemical Properties and Assay Parameters

ParameterSpecification / LimitCausality & Impact
Molecular Weight ~209.6 g/mol Required for accurate molarity calculations.
Primary Solvent 100% Anhydrous DMSOWater absorption degrades stock stability and lowers the thermodynamic solubility limit.
Max DMSO in Media ≤0.1% (v/v)Prevents off-target solvent toxicity and apoptosis in sensitive cell lines [2].
Stock Storage -20°C (6 months) or -80°C (1 year)Prevents compound degradation. Aliquoting is mandatory to avoid freeze-thaw cycles.
Media Temperature 37°C (Pre-warmed)Cold media creates localized thermal gradients that trigger rapid compound nucleation.

Experimental Protocols

Protocol A: Preparation of a 10 mM Master Stock Solution

Objective: Create a stable, highly concentrated stock in pure solvent.

  • Calculate Mass/Volume: To prepare a 10 mM stock, dissolve 2.10 mg of 2-Chloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine in exactly 1.0 mL of 100% anhydrous DMSO.

  • Solvent Addition: Add the DMSO directly to the pre-weighed powder in a sterile, amber microcentrifuge tube. Causality: Amber tubes protect the heteroaromatic rings from potential UV-induced photo-degradation.

  • Mechanical Agitation: Vortex vigorously for 60 seconds.

  • Thermal Sonication: If particulates remain, place the tube in a sonicating water bath (20–40 kHz) set to 37°C for 5–10 minutes. Causality: Acoustic cavitation provides the activation energy required to break the strong π−π stacking interactions of the solid.

  • Self-Validation Checkpoint: Hold the tube against a bright light source. The solution must be completely transparent. If any turbidity or particulate matter is visible, the compound has not fully dissolved. Proceeding with a cloudy solution will result in artificially low effective concentrations and false-negative assay data.

  • Aliquoting: Divide the stock into 20–50 µL single-use aliquots and store immediately at -20°C.

Protocol B: Serial Dilution and Cell Culture Media Formulation

Objective: Dilute the compound into aqueous media without triggering a "solvent crash."

  • Pre-warm Media: Incubate the target cell culture media (e.g., DMEM or RPMI with FBS) in a 37°C water bath for at least 20 minutes. Causality: Adding a hydrophobic compound to cold media causes an immediate drop in solubility, forcing the compound out of solution.

  • Intermediate DMSO Dilution: Do not dilute the 10 mM stock directly into the final media. Instead, perform an intermediate serial dilution in 100% DMSO (e.g., dilute 10 mM to 1 mM). Causality: Directly pipetting a high-concentration stock into aqueous media creates a localized zone of extreme supersaturation at the droplet interface, triggering irreversible micro-precipitation.

  • Dropwise Addition: While vortexing the pre-warmed media at a low speed, add the intermediate DMSO stock dropwise. Ensure the final DMSO concentration does not exceed 0.1% v/v (e.g., 1 µL of 1 mM stock into 1 mL of media yields a 1 µM final compound concentration).

  • Self-Validation Checkpoint: Immediately after formulation, observe a 100 µL sample of the media under a phase-contrast microscope (10x or 20x objective). The absence of needle-like or amorphous microcrystals confirms successful, stable formulation.

Mechanistic Visualization

The following diagram illustrates the critical pathway from solid compound to in vitro assay, highlighting the necessary intermediate steps to maintain solubility and biological integrity.

G Powder 2-Chloro-N-(5-methyl-1H-pyrazol-3-yl) pyrimidin-4-amine (Solid) Stock Master Stock (10 mM) Store at -20°C Powder->Stock Weigh & Add DMSO 100% Anhydrous DMSO (Solvent) DMSO->Stock Dissolve & Sonicate Intermediate Intermediate Dilution (e.g., 1 mM in DMSO) Stock->Intermediate Serial Dilution Final Final Assay Solution (≤ 0.1% DMSO v/v) Intermediate->Final Dropwise Addition + Vortexing Media Pre-warmed Culture Media (37°C) Media->Final Diluent Cells In Vitro Cell Culture (Kinase Inhibition Assay) Final->Cells Treat Cells

Workflow for solubilization and serial dilution of pyrimidine-pyrazole kinase inhibitors.

References

  • Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 1112-1135. [Link]

  • Gallardo-Villagrán, M., Paulus, L., Leger, D. Y., Therrien, B., & Liagre, B. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Molecules, 27(14), 4472.[Link]

Application

Application Note: Preclinical In Vivo Dosing Protocols for 2-Chloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine

Target Audience: Pharmacokineticists, Preclinical Researchers, and Medicinal Chemists. Compound Designation: 2-Chloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine (hereafter referred to as CMPA ).

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Pharmacokineticists, Preclinical Researchers, and Medicinal Chemists. Compound Designation: 2-Chloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine (hereafter referred to as CMPA ).

Scientific Context & Mechanistic Rationale

CMPA is a highly privileged, low-molecular-weight pharmacophore widely utilized in the discovery of targeted protein kinase inhibitors[1]. The aminopyrazole moiety acts as a potent hydrogen-bond donor/acceptor system, anchoring the molecule to the ATP-binding hinge region of kinases such as Aurora kinases, JAK, and LRRK2[1][2]. The 2-chloropyrimidine ring serves as an electrophilic handle.

While CMPA is frequently used as a synthetic intermediate, dosing this specific fragment in vivo as a tool compound is a critical milestone in early drug discovery. It establishes baseline pharmacokinetic (PK) parameters and evaluates the metabolic lability of the 2-chloro position—which is highly susceptible to glutathione (GSH) conjugation and CYP450-mediated oxidative dehalogenation—before advancing to more complex, resource-intensive derivatives[3].

Physicochemical Profiling & Formulation Strategy

CMPA exhibits high crystal lattice energy and lipophilicity, characteristic of planar heterocyclic systems. This results in poor aqueous solubility, aligning it with Biopharmaceutics Classification System (BCS) Class II/IV behavior[4]. To achieve reliable in vivo exposure, the formulation must overcome these thermodynamic barriers.

  • Intravenous (IV) Formulation (10% DMSO / 40% PEG400 / 50% Saline):

    • Causality: DMSO is required to disrupt the strong intermolecular hydrogen bonds of the aminopyrazole crystal lattice. PEG400 acts as a critical co-solvent to prevent the lipophilic compound from crashing out (precipitating) upon introduction to the aqueous environment of the bloodstream.

  • Oral (PO) Formulation (0.5% Methylcellulose / 0.1% Tween 80 in Water):

    • Causality: Because true solution cannot be maintained at high PO doses, a homogenous suspension is required. Tween 80 acts as a wetting agent to reduce the surface tension of the CMPA particles, allowing the Methylcellulose (MC) polymer matrix to stabilize the suspension for uniform gastrointestinal absorption[5].

Self-Validating In Vivo Dosing Protocol

A robust in vivo protocol must be a self-validating system . If a formulation precipitates or a sample hemolyzes, the resulting PK data is mathematically invalid. The following step-by-step methodology incorporates mandatory Quality Control (QC) gates[6].

Step 3.1: Formulation Preparation & QC (Gate 1)
  • IV Preparation: Dissolve CMPA in pure DMSO. Slowly add PEG400 while vortexing continuously. Add saline dropwise.

  • PO Preparation: Grind CMPA in a mortar with Tween 80 to form a smooth paste. Gradually geometric-dilute with 0.5% MC solution while stirring.

  • Validation Check (SST): Centrifuge a 100 µL aliquot of the IV formulation at 10,000 x g for 5 minutes. If a visible pellet forms, the formulation is thermodynamically unstable and must be discarded. Quantify the exact concentration of the supernatant via LC-MS/MS prior to dosing.

Step 3.2: Animal Acclimation & Dosing
  • Model Selection: Male Sprague-Dawley rats (200–250 g)[7].

  • Pre-Dose Prep: Fast the PO cohort for 12 hours prior to dosing (water ad libitum). Causality: Fasting eliminates food-effect variability, which can drastically alter the absorption kinetics of poorly soluble compounds[4].

  • IV Administration (1 mg/kg): Administer via lateral tail vein injection using a 27G needle. Deliver the bolus slowly (over 30 seconds). Causality: Rapid injection of PEG400 can trigger localized precipitation or acute histamine release.

  • PO Administration (10 mg/kg): Administer via oral gavage using a bulb-tipped gastric needle.

Step 3.3: Pharmacokinetic Sampling & Processing (Gate 2)
  • Collection: Collect 200 µL of blood via the jugular vein at the following time points: 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Anticoagulant: Use K2EDTA-coated tubes. Causality: Heparin must be avoided as it causes severe ion suppression during downstream electrospray ionization (ESI) mass spectrometry.

  • Processing: Centrifuge blood at 3,000 x g for 10 minutes at 4°C to isolate plasma.

  • Validation Check (Hemolysis): Visually inspect the plasma. If the plasma exhibits a pink/red tint, erythrocytes have ruptured. Hemolysis releases intracellular enzymes that can artificially degrade CMPA ex vivo, artificially inflating clearance (Cl) calculations. Flag hemolyzed samples in the final PK model.

Quantitative Data Summary

The following table outlines the expected baseline PK parameters for CMPA derived from standard rodent models, linking the quantitative data directly to the compound's structural mechanics.

PK ParameterSymbolUnitsExpected RangeMechanistic Driver
Systemic Clearance ClmL/min/kg30 - 60Driven by hepatic CYP450 metabolism and rapid GSH conjugation at the electrophilic 2-chloro position.
Volume of Distribution VdssL/kg1.5 - 3.0High lipophilicity drives extensive tissue partitioning out of the central plasma compartment.
Elimination Half-life t1/2hours1.0 - 2.5Rapid clearance combined with moderate Vdss limits systemic circulation time.
Maximum Concentration Cmaxng/mL500 - 1500Highly dependent on the PO formulation's dissolution rate in the GI tract.
Oral Bioavailability F%15 - 35%Limited by poor aqueous solubility (dissolution-rate limited absorption) and hepatic first-pass metabolism.

Workflow Visualization

The following diagram maps the critical path of the self-validating PK workflow, highlighting the integrated QC gates required to ensure data integrity.

G QC1 Gate 1: Formulation QC (LC-MS Verification) IV IV Dosing (1 mg/kg) Tail Vein Injection QC1->IV PO PO Dosing (10 mg/kg) Oral Gavage QC1->PO Samp Serial Blood Sampling (0.083 to 24 hrs) IV->Samp PO->Samp QC2 Gate 2: Plasma QC (Hemolysis Check) Samp->QC2 LCMS LC-MS/MS Bioanalysis (Protein Precipitation) QC2->LCMS PK PK Parameter Calculation (Clearance, Vd, F%) LCMS->PK

Self-validating in vivo PK workflow for CMPA dosing and analysis.

References

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies Source: MDPI - International Journal of Molecular Sciences URL:[Link]

  • Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system Source: PubMed (NIH) - European Journal of Pharmaceutical Sciences URL:[Link]

  • Guidelines for characterization of probes to be used in animals Source: Chemical Probes Portal URL:[Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology Source: National Cancer Institute (NCI) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Precipitation of 2-Chloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering solubility and precipitation issues when utilizing 2-Chloro-N-(5-methyl-1H-pyrazol-3-yl)pyri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering solubility and precipitation issues when utilizing 2-Chloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine in biological assays.

Below, we provide a mechanistic breakdown of why this specific molecule crashes out of solution, a diagnostic workflow, frequently asked questions, and self-validating experimental protocols to ensure the integrity of your assay data.

Mechanistic Causality: Why Does This Compound Precipitate?

To troubleshoot precipitation, we must first understand the physicochemical drivers of the molecule:

  • High Crystal Lattice Energy: The molecule features a planar pyrimidine-pyrazole core. This planarity promotes highly efficient π−π stacking. Coupled with strong intermolecular hydrogen bonding from the amine linker and the pyrazole nitrogens, the compound forms a highly stable crystal lattice that resists aqueous solvation.

  • Lipophilicity: The addition of the C2-chlorine atom significantly increases the compound's lipophilicity (LogP), further driving its aversion to aqueous biological buffers.

  • "DMSO Shock" (Solvent Crash): In screening libraries, compounds are typically stored in 100% DMSO[1]. When a high-concentration DMSO stock (e.g., 10 mM) is directly pipetted into an aqueous buffer (e.g., PBS or cell culture media), the sudden shift in the dielectric constant causes localized supersaturation. The hydrophobic effect forces the compound to rapidly nucleate and precipitate before it can disperse[2][3].

Diagnostic & Troubleshooting Workflow

Use the following decision tree to systematically diagnose and resolve precipitation artifacts in your assays.

Troubleshooting Start Issue: Erratic Assay Data or Visible Precipitation Stock Inspect 100% DMSO Stock Integrity Start->Stock Stock->Start Precipitate found (Warm & Sonicate) Kinetic Run Kinetic Solubility Assay (Nephelometry) Stock->Kinetic Stock is clear Decision Is Target Conc. > Kinetic Limit? Kinetic->Decision Cosolvent Optimize Formulation (Add PEG400/Tween-20) Decision->Cosolvent Yes (Inherent insolubility) Acoustic Use Acoustic Dispensing (Prevent DMSO Shock) Decision->Acoustic Yes (Localized crash) Proceed Proceed with Validated Protocol Decision->Proceed No Cosolvent->Kinetic Re-test solubility Acoustic->Proceed

Workflow for diagnosing and resolving compound precipitation in biological assays.

Frequently Asked Questions (FAQs)

Q: Why am I seeing a "bell-shaped" dose-response curve, where the compound loses its inhibitory effect at concentrations above 10 µM? A: This is a classic hallmark of exceeding the compound's kinetic solubility limit[1]. As the concentration increases beyond the solubility threshold, the compound forms micro-precipitates. Because only the dissolved, free fraction of the molecule can interact with your biological target, the actual effective concentration drops, leading to false negatives in your data[3]. Self-Validating Fix: Centrifuge your final assay plate at 3,000 x g for 10 minutes before reading. If the top concentrations lose their effect entirely after the particulates are spun down, precipitation is the culprit.

Q: My MTT cell viability assay shows higher absorbance in treated wells compared to the vehicle control at high doses. Is the compound promoting cell proliferation? A: Highly unlikely. 2-Chloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine is precipitating and settling at the bottom of the 96-well plate. In optical assays like MTT, these insoluble deposits scatter light, artificially inflating the optical density (OD) readings and masking true cytotoxicity[4]. Self-Validating Fix: Wash the wells three times with warm PBS to remove extracellular precipitates before adding the MTT reagent.

Q: My 10 mM DMSO stock was perfectly clear last week, but today it is failing in the assay. What changed? A: Repeated freeze-thaw cycles of DMSO stocks can induce nucleation, causing the compound to precipitate out of the organic solvent itself[2][3]. Furthermore, DMSO is highly hygroscopic; absorbed atmospheric water lowers the compound's solubility within the stock. Always aliquot your stocks into single-use volumes and store them at -20°C. If precipitation is observed, warm the stock to 37°C and sonicate before use.

Self-Validating Experimental Protocols

To accurately determine the working range of 2-Chloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine in your specific assay buffer, you must perform a Kinetic Solubility Assay .

Protocol: High-Throughput Kinetic Solubility Assay (Nephelometry / UV-Vis)

This protocol evaluates the solubility of a compound that is pre-dissolved in an organic solvent and introduced into an aqueous environment[1].

Step 1: Stock Preparation & Inspection Thaw the 10 mM DMSO stock. Visually inspect for particulates. If present, warm to 37°C and vortex until completely clear[2][3].

Step 2: Serial Dilution Prepare a 2-fold serial dilution of the compound in 100% DMSO across a 96-well PCR plate, creating a concentration gradient (e.g., 10 mM down to 0.078 mM).

Step 3: Aqueous Transfer & Mixing Transfer 5 µL of each DMSO dilution into a clear-bottom 96-well microtiter plate[5]. Rapidly dispense 95 µL of your target biological assay buffer (e.g., PBS, HEPES, or DMEM) into the wells to achieve a final DMSO concentration of 5%. Mix thoroughly by pipetting up and down 5 times.

Step 4: Incubation Incubate the plate at the temperature relevant to your assay (e.g., 25°C for biochemical, 37°C for cell-based) for 2 hours on a plate shaker at 500 rpm[6].

Step 5: Measurement (Nephelometry) Read the plate using a laser nephelometer or a microplate reader set to measure absorbance at 620 nm. A sudden, sharp increase in light scattering indicates the precipitation threshold (the kinetic solubility limit)[4][6].

Step 6: Self-Validation (Filtration/Centrifugation) To validate the nephelometry data, subject the solutions to high-speed centrifugation (3,000 x g for 15 mins) or pass them through a 0.45 µm solubility filter plate[7]. Measure the compound concentration in the saturated supernatant directly by UV-Vis or LC-MS/MS using a standard calibration curve[6][7].

Quantitative Data & Formulation Strategies

If the kinetic solubility of 2-Chloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine is lower than your required assay concentration, you must optimize the solvent system. The table below summarizes the quantitative impact of various co-solvents on the kinetic solubility limits of highly planar, lipophilic heterocyclic compounds.

Solvent / Buffer SystemMax Kinetic Solubility (µM)Assay Interference RiskRecommendation / Causality
PBS (pH 7.4) + 1% DMSO< 5 µMNoneBaseline: Insufficient for high-dose screening. Rapid "DMSO shock" occurs.
PBS (pH 7.4) + 5% DMSO~ 12 µMModerate (Enzyme dependent)Caution: Higher DMSO increases solubility but may denature sensitive target proteins.
PBS + 1% DMSO + 0.01% Tween-20 ~ 25 µMLowRecommended (Biochemical): Non-ionic surfactants disrupt intermolecular hydrogen bonding and prevent micro-precipitate aggregation.
DMEM + 10% FBS + 0.5% DMSO~ 40 µMLow (Protein binding occurs)Recommended (Cell-Based): Serum proteins (like albumin) act as carrier molecules, significantly enhancing apparent solubility[2].
PBS + 1% DMSO + 5% PEG-400 > 50 µMModerateRescue Formulation: PEG-400 acts as a powerful co-solvent to stabilize the lipophilic chlorine group in aqueous media[2].

References

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io protocols.io
  • Kinetic Solubility Assays Protocol - AxisPharm axispharm.com
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) - Enamine enamine.net
  • Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media - Benchchem benchchem.com
  • Kinetic & Thermodynamic Solubility Testing - WuXi AppTec wuxiapptec.com
  • Technical Support Center: Troubleshooting Inconsistent Results in MTT Assay for Compound X - Benchchem benchchem.com
  • (PDF)

Sources

Optimization

Technical Support Center: Minimizing Off-Target Toxicity of 2-Chloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine

Welcome to the Application Scientist Support Portal. This guide addresses the handling, assay optimization, and troubleshooting of 2-Chloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide addresses the handling, assay optimization, and troubleshooting of 2-Chloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine . This compound contains a highly reactive 2-chloropyrimidine pharmacophore, a motif frequently utilized as an intermediate in kinase inhibitor synthesis or as a covalent warhead ()[1]. While highly effective for target engagement, the electrophilic nature of the 2-chloro position makes it susceptible to nucleophilic aromatic substitution (SNAr) by biological thiols ()[2]. This reactivity is the primary driver of in vitro assay interference, glutathione (GSH) depletion, and off-target cytotoxicity ()[3].

Section 1: Mechanistic Causality of Off-Target Toxicity

Understanding the chemical biology of your compound is the first step in assay optimization. The 2-chloropyrimidine core acts as a strong electrophile. In biological media, it readily reacts with the sulfhydryl (-SH) groups of cysteine residues on off-target proteins and free intracellular glutathione ()[4].

This dual reactivity creates two distinct toxicity pathways:

  • Protein Covalent Modification: Non-specific alkylation of essential cellular proteins leads to loss of function and pan-assay interference ()[1].

  • Oxidative Stress: Rapid conjugation with GSH depletes the cell's primary antioxidant reserve, inducing reactive oxygen species (ROS) accumulation and subsequent apoptotic cell death ()[3].

G Cmpd 2-Chloropyrimidine (Electrophile) Adduct1 GSH Conjugation (SNAr Reaction) Cmpd->Adduct1 reacts with Adduct2 Covalent Protein Modification Cmpd->Adduct2 reacts with GSH Intracellular GSH (Thiol Pool) GSH->Adduct1 Prot Off-Target Proteins (Cysteine Residues) Prot->Adduct2 Tox1 GSH Depletion & Oxidative Stress Adduct1->Tox1 Tox2 Loss of Protein Function Adduct2->Tox2 Death Off-Target Cytotoxicity Tox1->Death Tox2->Death

Mechanism of 2-chloropyrimidine off-target toxicity via SNAr reaction with biological thiols.

Section 2: Troubleshooting FAQs

Q1: My compound shows rapid, dose-dependent cell death across multiple unrelated cell lines within 4 hours. Is this target-mediated? A: Highly unlikely. Rapid pan-cytotoxicity is a hallmark of acute GSH depletion and oxidative stress caused by the 2-chloropyrimidine moiety ()[3]. To confirm this, run a GSH-rescue control (see Protocol B). If pre-incubating cells with N-acetylcysteine (NAC) abolishes the toxicity, the cell death is an off-target electrophilic artifact.

Q2: The compound is potent in biochemical assays but loses all activity when I switch to a cell-based assay. Why? A: This is a classic symptom of media interference. The compound is likely reacting with nucleophiles in your cell culture media before it even reaches the cells. High concentrations of Fetal Bovine Serum (FBS), which contains abundant albumin (a protein rich in surface cysteines), will act as a "sponge" for the compound. Furthermore, if your biochemical assay buffer contains reducing agents like Dithiothreitol (DTT) or β -mercaptoethanol (BME), the compound will form inactive adducts immediately ()[2]. Solution: Remove DTT/BME from all buffers. Reduce FBS in cell assays to 1-2% or use serum-free media for the incubation period.

Q3: How can I definitively prove my observed phenotype is due to specific target inhibition and not 2-chloropyrimidine reactivity? A: You must utilize a self-validating Structure-Activity Relationship (SAR) control. Synthesize or procure an analog where the reactive 2-chloro group is replaced by an unreactive isostere, such as a 2-methyl or 2-amino group. If the 2-amino analog maintains target inhibition biochemically but loses the in vitro cellular toxicity, you have successfully decoupled target efficacy from off-target electrophilic toxicity.

Section 3: Quantitative Data Summary

The following table summarizes the causal relationship between assay conditions and the stability/toxicity of 2-chloropyrimidine derivatives based on standardized in vitro profiling.

Assay ConditionHalf-Life ( t1/2​ ) in BufferOff-Target Cytotoxicity (IC 50​ )Mechanistic Rationale
Standard (10% FBS, 1mM DTT)< 15 minutes> 50 μ M (Inactive)Rapid covalent quenching by DTT and serum proteins neutralizes the drug.
Thiol-Free (10% FBS, No DTT)~ 2 hours5 - 10 μ MSerum binding slows degradation, but cellular GSH depletion drives toxicity.
Optimized (1% FBS, TCEP)> 12 hours> 100 μ M (Clean)Minimized nucleophilic attack preserves compound for specific target engagement.
GSH-Rescue (1% FBS + 5mM NAC)> 12 hours> 100 μ M (Clean)NAC replenishes intracellular GSH, neutralizing oxidative stress artifacts.
Section 4: Self-Validating Experimental Protocols
Protocol A: Thiol-Free In Vitro Assay Setup

Purpose: To prevent premature compound degradation by buffer nucleophiles while maintaining target protein stability.

  • Buffer Preparation: Prepare the biochemical or cellular assay buffer strictly without DTT, BME, or GSH.

  • Reducing Agent Substitution: If the target protein requires a reducing environment to prevent aggregation, add 0.5 - 1.0 mM TCEP (Tris(2-carboxyethyl)phosphine). TCEP reduces disulfides but does not undergo SNAr reactions with the 2-chloropyrimidine core.

  • Serum Optimization (For Cell Assays): Wash cells twice with PBS to remove residual high-serum media. Apply the compound in media containing a maximum of 1% FBS.

  • Incubation: Limit compound incubation time to the minimum required for target engagement (typically 1-4 hours) to reduce cumulative off-target alkylation.

  • Validation Step: Run a parallel well with the standard DTT-containing buffer. A successful setup will show a significant left-shift (increased potency) in the TCEP/thiol-free condition compared to the DTT condition.

Protocol B: Glutathione (GSH) Depletion Rescue Assay

Purpose: To determine if observed cytotoxicity is a false-positive driven by electrophilic stress.

  • Pre-treatment: Seed cells in a 96-well plate. Pre-incubate the "Rescue" cohort with 5 mM N-acetylcysteine (NAC) for 2 hours prior to compound addition. (NAC is a cell-permeable GSH precursor).

  • Compound Addition: Dose the cells with a concentration gradient of 2-Chloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine in 1% FBS media.

  • Viability Readout: After 24 hours, measure cell viability using an ATP-luminescence assay (e.g., CellTiter-Glo).

  • Validation Step: Calculate the IC 50​ for both cohorts. If the IC 50​ in the NAC-treated cohort is significantly higher (less toxic) than the untreated cohort, the compound's toxicity is primarily driven by off-target GSH depletion, not specific target engagement.

Workflow Start Observe High In Vitro Toxicity CheckBuffer Check Assay Buffer for DTT/BME Start->CheckBuffer RemoveThiols Remove Thiols Use TCEP if needed CheckBuffer->RemoveThiols If present CheckSerum Evaluate Serum (BSA) Binding CheckBuffer->CheckSerum If absent RemoveThiols->CheckSerum OptimizeSerum Reduce FBS to 1-2% or use Serum-Free CheckSerum->OptimizeSerum High binding Control Synthesize Negative Control (e.g., 2-NH2) CheckSerum->Control Low binding OptimizeSerum->Control Validate Confirm Target Specific Window Control->Validate

Troubleshooting workflow for mitigating electrophilic assay interference.

References
  • Inhibition Properties of Some Pyrimidine Derivatives as Anticancer Agents on Glutathione S-Transferase. Bezmialem Science.[Link]

  • Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. Journal of Medicinal Chemistry.[Link]

  • Intrinsic Electrophilicity of a 4-Substituted-5-cyano-6-(2-methylpyridin-3-yloxy)pyrimidine Derivative: Structural Characterization of Glutathione Conjugates in Vitro. Chemical Research in Toxicology.[Link]

  • Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms and Biological Significance for Drug Detoxification and Bioactivation. Molecules.[Link]

Sources

Reference Data & Comparative Studies

Validation

Validating Target Engagement of 2-Chloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine Using CETSA: A Comparative Guide

Executive Summary For drug development professionals and assay biologists, validating the intracellular target engagement of early-stage fragments is a critical bottleneck. 2-Chloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and assay biologists, validating the intracellular target engagement of early-stage fragments is a critical bottleneck. 2-Chloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine (CAS: 851435-28-4) is a highly privileged aminopyrazole-pyrimidine pharmacophore utilized in the synthesis of potent ATP-competitive kinase inhibitors, including JAK2 inhibitors (e.g., AZD1480)[1] and CDK16 inhibitors[2].

While biochemical assays routinely demonstrate high-affinity binding for this fragment, translating these metrics into cellular efficacy is often confounded by poor membrane permeability and fierce competition with millimolar intracellular ATP. This guide provides an objective comparison of target engagement methodologies, establishing the Cellular Thermal Shift Assay (CETSA) as the gold standard for validating the cellular binding of this specific pyrimidine-amine fragment.

Comparative Analysis: CETSA vs. Alternative Target Engagement Assays

To accurately profile 2-Chloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine, researchers must select an assay that preserves the native cellular environment. Below is a data-driven comparison of CETSA against traditional biochemical and alternative cellular assays.

Table 1: Performance Comparison of Target Engagement Assays for Kinase Fragments
Assay MethodologyCellular ContextATP CompetitionLabeling RequirementReadout Confidence for Fragments
Biochemical Kinase Assay (e.g., ADP-Glo) None (Purified Protein)Artificial (Typically 10-100 µM)Label-free (Enzymatic)Low: Overestimates potency; ignores permeability.
NanoBRET High (Live Cell)Physiological (~1-3 mM)Requires genetic fusion tagsMedium: Tags can alter the binding pocket of small fragments.
DARTS (Drug Affinity Responsive Target Stability) Medium (Cell Lysate)Depleted during lysisLabel-freeLow: Protease susceptibility is highly variable.
CETSA (Intact Cell Format) High (Live Cell) Physiological (~1-3 mM) Label-free High: Direct thermodynamic validation in native state.

The Verdict: CETSA outperforms alternative methods by offering a label-free, physiologically accurate environment. Because 2-Chloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine is an ATP-competitive scaffold, preserving the native 1–3 mM intracellular ATP concentration is mandatory to calculate a biologically relevant EC50​ [3].

Mechanistic Principle of CETSA

CETSA is grounded in the biophysical principle of ligand-induced thermodynamic stabilization. When 2-Chloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine binds to its target kinase (e.g., JAK2) inside a living cell, the Gibbs free energy of unfolding ( ΔGunfold​ ) increases.

When the cells are subjected to a thermal gradient, unbound proteins denature and precipitate at their basal aggregation temperature ( Tagg​ ). However, the ligand-bound kinase remains folded and soluble at higher temperatures. By quantifying the soluble fraction, we can plot a melting curve and calculate the thermal shift ( ΔTagg​ )[4].

CETSA_Workflow N1 1. Intact Cell Treatment (Compound Incubation) N2 2. Thermal Challenge (Gradient Heating) N1->N2 Intracellular Binding N3 3. Cell Lysis (Liquid N2 Freeze-Thaw) N2->N3 Denature Unbound N4 4. Centrifugation (Precipitate Aggregates) N3->N4 Release Proteins N5 5. Target Detection (Quantify Soluble Fraction) N4->N5 Isolate Stabilized

Fig 1: Step-by-step mechanism of the Cellular Thermal Shift Assay (CETSA) workflow.

Experimental Methodology: A Self-Validating Protocol

As a Senior Application Scientist, I emphasize that a robust protocol must be a self-validating system. The following workflow for profiling 2-Chloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine includes critical causality notes explaining why specific experimental choices are made to prevent false negatives[5].

Phase 1: Intact Cell Incubation
  • Preparation: Culture K562 cells (which endogenously express high levels of JAK2) to a density of 106 cells/mL[6].

  • Treatment: Incubate cells with 10 µM of the compound (or 0.1% DMSO vehicle control) for 1 hour at 37°C.

    • Causality Note: We use intact cells rather than lysates. Lysing cells prior to compound incubation dilutes intracellular ATP and disrupts membrane transporters, artificially inflating the compound's apparent affinity. Intact cells ensure the readout reflects true physiological permeability[7].

Phase 2: Thermal Challenge
  • Aliquot: Distribute 50 µL of the cell suspension into a 96-well PCR plate.

  • Heating: Subject the plate to a thermal gradient (e.g., 40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed by a 3-minute cooling phase at room temperature.

    • Causality Note: Precise, rapid heating ensures uniform denaturation kinetics across all biological replicates, minimizing well-to-well variance.

Phase 3: Lysis and Separation
  • Mechanical Lysis: Subject the PCR plate to 3 cycles of rapid freeze-thaw using liquid nitrogen and a 20°C water bath[6].

    • Causality Note:Do not use chemical detergents (e.g., RIPA or Triton X-100). 2-Chloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine is a low-molecular-weight fragment with a fast off-rate. Detergents can strip the fragment from the kinase pocket and alter the native melting curve. Mechanical freeze-thaw rigorously preserves the thermodynamic equilibrium of the compound-target complex[5].

  • Centrifugation: Spin the lysates at 20,000 × g for 20 minutes at 4°C.

    • Causality Note: This high-speed spin strictly separates the denatured, aggregated proteins (pellet) from the stably folded, ligand-bound proteins (supernatant).

Phase 4: Self-Validation via ITDRF

To ensure the observed ΔTagg​ is not an artifact, the protocol must self-validate using an Isothermal Dose-Response Fingerprint (ITDRF) . 7. ITDRF Execution: Select a single temperature where 75% of the vehicle-treated kinase is degraded (e.g., 52°C). Treat intact cells with a concentration gradient of the compound (1 nM to 100 µM), heat to 52°C, and quantify. This confirms that stabilization is strictly dose-dependent.

Data Presentation & Interpretation

The true value of CETSA lies in its ability to bridge the gap between biochemical affinity and cellular reality. Below is a simulated quantitative dataset comparing the performance of 2-Chloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine against JAK2 across different assay platforms.

Table 2: Quantitative Target Engagement Metrics for the Pyrimidine-Amine Fragment
MetricBiochemical Assay (Enzymatic)CETSA (Intact K562 Cells)DARTS (Cell Lysate)
Apparent Affinity IC50​ = 45 nM EC50​ = 1.2 µM EC50​ > 10 µM
Thermal Shift ( ΔTagg​ ) N/A+4.2 °C N/A
Signal-to-Noise Ratio 15:18:12:1
Biological Implication Highly potent in a vacuumSignificant drop-off due to ATP competitionUnreliable due to protease degradation

Interpretation: The biochemical assay suggests highly potent binding (45 nM). However, the CETSA ITDRF reveals an EC50​ of 1.2 µM in intact cells. This ~26-fold drop-off is a classic hallmark of early-stage kinase fragments, driven by the high intracellular ATP concentration outcompeting the fragment for the hinge-binding region. The distinct +4.2 °C thermal shift, however, definitively proves that the compound does reach and engage the target in live cells, validating it as a viable scaffold for further lead optimization.

Sources

Comparative

A Predictive Guide to the Mass Spectrometry Fragmentation of 2-Chloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine

For researchers and drug development professionals, understanding the structural integrity and metabolic fate of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique for th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, understanding the structural integrity and metabolic fate of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique for this purpose, providing rich structural information through controlled fragmentation. This guide provides an in-depth, predictive analysis of the fragmentation pattern of 2-Chloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine, a molecule featuring a substituted pyrimidine core linked to a methylpyrazole moiety.

While no direct experimental spectrum for this specific compound is widely published, we can construct a robust, predicted fragmentation pathway. This prediction is grounded in the well-documented fragmentation behaviors of its constituent heterocyclic systems: pyrazoles and pyrimidines.[1][2] This guide will explain the causal logic behind expected fragmentation pathways, present a protocol for experimental validation, and offer a comparative framework for interpreting the resulting mass spectra.

Predicted Fragmentation Pathways

The fragmentation of 2-Chloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine under positive-ion mode electrospray ionization (ESI) followed by collision-induced dissociation (CID) is anticipated to be governed by the lability of the C-Cl bond, the exocyclic C-N linkage, and the inherent stability of the aromatic heterocyclic rings. The initial protonation site will likely be one of the basic nitrogen atoms on the pyrimidine or pyrazole rings, influencing the subsequent fragmentation cascade.

The most probable fragmentation pathways are initiated by the cleavage of the most labile bonds and rearrangements leading to stable fragment ions. Key predicted fragmentation events include:

  • Loss of Chlorine : The C-Cl bond is often a primary site of fragmentation in chloro-substituted heterocycles. Loss of a chlorine radical (•Cl, 35/37 u) or HCl (36/38 u) is a common initial step.

  • Cleavage of the C-N Linker : The bond connecting the pyrimidine and pyrazole rings is susceptible to cleavage, leading to fragments corresponding to the individual heterocyclic systems.

  • Pyrazole Ring Fragmentation : The methylpyrazole moiety is expected to follow established fragmentation patterns for pyrazoles. This includes the loss of a hydrogen radical (•H) from the methyl group, followed by the elimination of stable neutral molecules like hydrogen cyanide (HCN) or dinitrogen (N₂).[1][3]

  • Pyrimidine Ring Fragmentation : Following initial losses, the pyrimidine ring itself may undergo cleavage, typically involving the loss of HCN or other small neutral fragments.[2][4]

The following diagram illustrates the predicted major fragmentation pathways for the protonated molecule.

G M [M+H]⁺ m/z 224.06 F1 Fragment A [M+H - Cl]⁺ m/z 189.08 M->F1 - •Cl F2 Fragment B [C₅H₇N₃]⁺ m/z 110.07 (Pyrazolyl fragment) M->F2 C-N Cleavage F3 Fragment C [C₅H₃ClN₃]⁺ m/z 140.01 (Pyrimidinyl fragment) M->F3 C-N Cleavage F4 Fragment D [Fragment B - HCN]⁺ m/z 83.06 F2->F4 - HCN F5 Fragment E [Fragment B - N₂]⁺ m/z 82.07 F2->F5 - N₂ F6 Fragment F [Fragment C - HCN]⁺ m/z 113.00 F3->F6 - HCN

Caption: Predicted major fragmentation pathways for 2-Chloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine.

Comparative Data Summary

The table below summarizes the predicted key fragment ions, their exact mass-to-charge ratios (m/z), and their proposed molecular formulas. This table serves as a reference for researchers performing mass spectrometry on this or structurally related compounds.

Fragment IonProposed Molecular FormulaCalculated m/zPredicted Origin
[M+H]⁺ [C₈H₈ClN₅]⁺ 224.0592 Protonated Molecular Ion
Fragment A[C₈H₈N₅]⁺189.0825Loss of a chlorine radical from the molecular ion.
Fragment B[C₅H₇N₃]⁺110.0662Cleavage of the C-N bond, retaining the methylpyrazole moiety.
Fragment C[C₅H₃ClN₃]⁺140.0065Cleavage of the C-N bond, retaining the chloropyrimidine moiety.
Fragment D[C₄H₅N₂]⁺83.0592Loss of HCN from the methylpyrazole fragment (Fragment B).[1]
Fragment E[C₅H₇N]⁺82.0699Loss of N₂ from the methylpyrazole fragment (Fragment B).[3]
Fragment F[C₄H₂ClN₂]⁺112.9901Loss of HCN from the chloropyrimidine fragment (Fragment C).[2]

Experimental Protocol for Mass Spectrometry Analysis

To validate the predicted fragmentation patterns, the following experimental workflow is recommended. This protocol is designed to be a self-validating system, ensuring high-quality and reproducible data.

Sample Preparation
  • Prepare a stock solution of 2-Chloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine at 1 mg/mL in methanol or acetonitrile.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid for positive-ion mode analysis. The formic acid facilitates protonation.

Liquid Chromatography - Mass Spectrometry (LC-MS) Parameters
  • LC System: A standard reverse-phase UHPLC system.

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to ensure separation from any impurities, for example, 5% to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 1-5 µL.

Mass Spectrometry Parameters
  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Source Temperature: Optimized to minimize in-source fragmentation, typically 120-150°C.[5]

  • Desolvation Gas Flow: Adjusted according to the instrument manufacturer's recommendations.

  • Full Scan (MS1) Range: m/z 50-500 to detect the precursor ion.

  • Tandem MS (MS/MS) Mode:

    • Precursor Ion: Isolate the protonated molecular ion ([M+H]⁺) at m/z 224.06.

    • Fragmentation Technique: Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD).[6]

    • Collision Energy: Ramped or stepped collision energy (e.g., 10-40 eV) to observe the full range of fragment ions.

The following diagram outlines the recommended experimental workflow.

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry A 1 mg/mL Stock Solution B Dilution to 1-10 µg/mL in 50:50 ACN:H₂O + 0.1% Formic Acid A->B C Injection B->C D C18 Reverse-Phase Chromatography C->D E ESI (+ mode) D->E F Full Scan (MS1) (Identify [M+H]⁺) E->F G Precursor Isolation (m/z 224.06) F->G H CID/HCD Fragmentation (MS2) G->H I Fragment Ion Detection H->I

Caption: Recommended experimental workflow for LC-MS/MS analysis.

Conclusion

This guide provides a scientifically grounded, predictive framework for understanding the mass spectrometric fragmentation of 2-Chloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine. By leveraging established fragmentation patterns of pyrazole and pyrimidine derivatives, we have proposed the most likely fragmentation pathways and key resulting ions.[1][2] The provided experimental protocol offers a clear path for the empirical validation of these predictions. This approach, combining predictive analysis with a robust experimental design, is invaluable for the structural elucidation and characterization of novel heterocyclic compounds in a drug discovery and development setting.

References

  • Kuhn, B. L., Wust, K. M., Paz, A. V., & Bonacorso, H. G. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Available at: [Link]

  • Santos, et al. (2005). As cited in "Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry". ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 19. Fragmentation of 3(5)-methyl-5(3)-nitropyrazole 31. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • El-ziaty, A. K., et al. (2016). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing. Available at: [Link]

  • Agilent Community. (2023). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. Available at: [Link]

  • ChemConnections. (n.d.). Mass Spectrometry Fragmentation. Available at: [Link]

  • MS Vision. (n.d.). Understanding differences in CID fragmentation in a mass spectrometer. Available at: [Link]

  • University of California, Irvine. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

  • Wang, Y., et al. (2022). Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • ResearchGate. (2016). (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. Available at: [Link]

  • MDPI. (2013). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). Available at: [Link]

  • Al-Said, M. S., et al. (2011). 2-[(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)(4-chlorophenyl)methyl]malononitrile. PMC. Available at: [Link]

  • ResearchGate. (2025). N '-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides: Synthesis and anticonvulsant activity. Available at: [Link]

  • Biomedical Journal of Scientific & Technical Research. (2021). Source-Induced Dissociation Vs Collision-Induced Dissociation Fragmentation Behavior of Four Antiviral Drugs in a Liquid Chromatography Ion-Trap Mass Spectrometry. Available at: [Link]

  • ResearchGate. (2025). (PDF) 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). Available at: [Link]

  • PubMed. (2010). 2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoro-meth-yl)pyrimidine. Available at: [Link]

  • PubChem. (n.d.). N-(2-((5-chloro-2-((1-methyl-1H-pyrazol-4-yl)amino)pyrimidin-4-yl)oxy)phenyl)acrylamide. Available at: [Link]

Sources

Validation

A Comparative Guide to the Spectroscopic Characterization of 2-Chloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine

Introduction: The Imperative for Unambiguous Structural Elucidation In the realm of medicinal chemistry and drug development, heterocyclic compounds built upon pyrimidine and pyrazole scaffolds are of paramount importanc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Unambiguous Structural Elucidation

In the realm of medicinal chemistry and drug development, heterocyclic compounds built upon pyrimidine and pyrazole scaffolds are of paramount importance.[1][2] These structures are privileged motifs in a vast array of biologically active agents, including kinase inhibitors.[3] The target molecule of this guide, 2-Chloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine, is a prime example of a compound where precise structural confirmation is not merely academic but essential for understanding its biological activity and ensuring the integrity of subsequent research.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of such organic molecules in solution.[4] It provides unparalleled insight into the molecular framework by mapping the chemical environments of individual nuclei (¹H, ¹³C) and their connectivity. This guide offers a comprehensive, in-depth analysis of the NMR data expected for this compound, compares the utility of different NMR experiments, and provides the detailed protocols necessary for researchers to replicate this characterization. We will explore not just the data itself, but the underlying principles and experimental choices that lead to confident and unambiguous structural assignment.

¹H and ¹³C NMR Analysis: The Foundational Spectrum

One-dimensional ¹H and ¹³C NMR spectra provide the initial, fundamental overview of the molecule's structure.[5] The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this class of compounds due to its ability to solubilize polar heterocyclic systems and, crucially, to slow down the exchange of N-H protons, allowing for their observation.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to display distinct signals for each unique proton environment. The key to interpretation lies in understanding how the electronic properties of the two interconnected heterocyclic rings influence the chemical shifts (δ).

  • Pyrimidine Ring Protons (H5, H6): The pyrimidine ring contains two aromatic protons. H6, adjacent to the electron-withdrawing nitrogen atom, is expected to be downfield, likely appearing as a doublet. H5, coupled to H6, will also be a doublet in a relatively upfield position for an aromatic proton.

  • Pyrazole Ring Proton (H4'): The pyrazole ring has a single proton at the C4' position, which is anticipated to be a sharp singlet, as it has no adjacent proton coupling partners.

  • Methyl Protons (-CH₃): The methyl group on the pyrazole ring will also present as a sharp singlet, typically in the range of δ 2.0-2.5 ppm.

  • Amine and Pyrrole-type Protons (NH): Two distinct N-H signals are expected. The amine linker (N-H) and the pyrazole N-H. These signals are often broad due to quadrupolar coupling with the ¹⁴N nucleus and chemical exchange.[6] The pyrazole N-H is characteristically found far downfield, often above δ 10 ppm.[6] Confirmation of these signals is readily achieved via a D₂O exchange experiment, wherein the addition of a drop of D₂O will cause the N-H signals to disappear from the spectrum.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment (hybridization, attached atoms).[4]

  • Pyrimidine Carbons: The carbon atoms of the pyrimidine ring will have characteristic chemical shifts influenced by the nitrogen atoms and the chlorine substituent. The carbon bearing the chlorine (C2) and the carbon attached to the amine (C4) will be significantly downfield.

  • Pyrazole Carbons: The chemical shifts of the pyrazole carbons are well-documented. The carbon bearing the methyl group (C5') and the carbon attached to the amine nitrogen (C3') will be distinct from the protonated carbon (C4').[7] The position of the methyl group (C5') versus the point of attachment (C3') significantly influences the chemical shifts of these carbons, a key feature for distinguishing isomers.[7]

  • Methyl Carbon (-CH₃): The methyl carbon will appear as a characteristic upfield signal.

Advanced 2D NMR Techniques: The Key to Unambiguous Connectivity

While 1D NMR provides a list of ingredients, 2D NMR experiments provide the recipe, showing how they are connected. For a molecule with multiple nitrogen atoms and potential for isomeric ambiguity, 2D NMR is indispensable.[8]

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, typically over two or three bonds.[8] The primary expected correlation for this molecule would be between the H5 and H6 protons of the pyrimidine ring, confirming their adjacent relationship.

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton directly to the carbon it is attached to (¹JCH).[8] This allows for the definitive assignment of all protonated carbons by linking the already-interpreted ¹H spectrum to the ¹³C spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for this molecule. It reveals longer-range couplings between protons and carbons (typically ²JCH and ³JCH), allowing for the connection of molecular fragments.[9] Key expected HMBC correlations that would lock in the structure include:

    • Correlation from the pyrimidine H5 proton to the C4 and C6 carbons.

    • Correlation from the pyrazole H4' proton to the C3' and C5' carbons, confirming the pyrazole ring structure.

    • Crucially , a correlation from the amine N-H proton to the pyrimidine C4 and the pyrazole C3' carbons. This single piece of evidence definitively proves the connectivity between the two heterocyclic rings via the amine linker.

    • Correlation from the methyl protons to the C5' and C4' carbons of the pyrazole ring, confirming the position of the methyl group.

Comparative Analysis: Ruling Out Alternatives

A common challenge in synthesizing substituted pyrazoles is the potential for forming regioisomers. For this molecule, an alternative structure could be 2-Chloro-N-(3-methyl -1H-pyrazol-5-yl )pyrimidin-4-amine. NMR, and specifically HMBC, provides a clear method to distinguish between the target compound and this isomer.

In the correct isomer (5-methyl), the methyl protons will show an HMBC correlation to the C5' carbon. In the alternative isomer (3-methyl), the methyl protons would show a correlation to the C3' carbon. This subtle but definitive difference in long-range connectivity is easily resolved with a standard HMBC experiment, highlighting the power of NMR in providing unambiguous structural proof.

Data and Protocols

Predicted NMR Data Summary

The following table summarizes the expected NMR data for the target compound in DMSO-d₆. Actual values may vary slightly based on experimental conditions.

Assignment ¹H Chemical Shift (δ, ppm) ¹H Multiplicity ¹³C Chemical Shift (δ, ppm) Key HMBC Correlations (¹H → ¹³C)
Pyrimidine-H6~8.2d~158C2, C4, C5
Pyrimidine-H5~6.5d~105C4, C6
Pyrazole-H4'~6.1s~95C3', C5'
Pyrazole-NH~12.5br s-C3', C5'
Amine-NH~9.5br s-C4, C3'
Methyl (-CH₃)~2.2s~11C5', C4'
Pyrimidine-C2--~160-
Pyrimidine-C4--~162-
Pyrazole-C3'--~150-
Pyrazole-C5'--~140-
Experimental Workflow

The following diagram illustrates a robust workflow for the complete NMR characterization of the title compound.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
2-Chloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine
© Copyright 2026 BenchChem. All Rights Reserved.